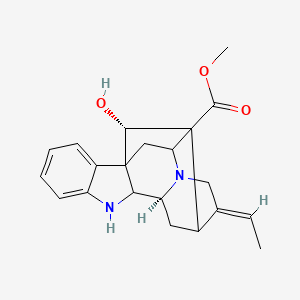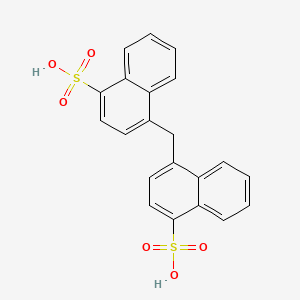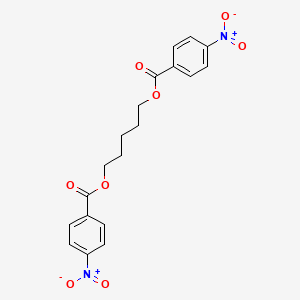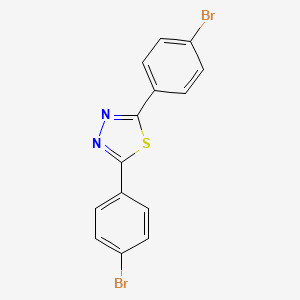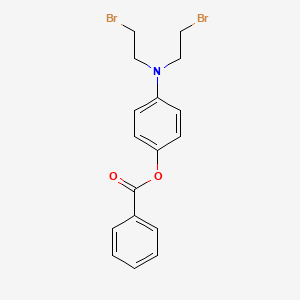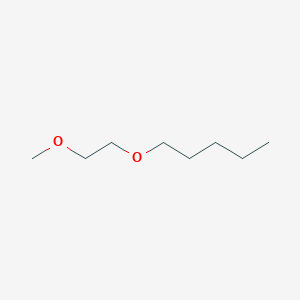
Pentane, 1-(2-methoxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane, 1-(2-methoxyethoxy)-: is an organic compound with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol It is a derivative of pentane, where one of the hydrogen atoms is replaced by a 2-methoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentane, 1-(2-methoxyethoxy)- typically involves the reaction of pentanol with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of Pentane, 1-(2-methoxyethoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Pentane, 1-(2-methoxyethoxy)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pentane derivatives.
Aplicaciones Científicas De Investigación
Pentane, 1-(2-methoxyethoxy)- has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Pentane, 1-(2-methoxyethoxy)- involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in the study of membrane dynamics and lipid interactions . It can also act as a surfactant, reducing surface tension and facilitating the formation of micelles and other structures .
Comparación Con Compuestos Similares
- Butane, 1-(2-methoxyethoxy)-
- Hexane, 1-(2-methoxyethoxy)-
- Heptane, 1-(2-methoxyethoxy)-
Comparison: Pentane, 1-(2-methoxyethoxy)- is unique due to its specific chain length and the presence of the 2-methoxyethoxy group, which imparts distinct physical and chemical properties. Compared to its analogs, it has a different boiling point, solubility, and reactivity, making it suitable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
13343-99-2 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-(2-methoxyethoxy)pentane |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-6-10-8-7-9-2/h3-8H2,1-2H3 |
Clave InChI |
OJTBQXZLANYDLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


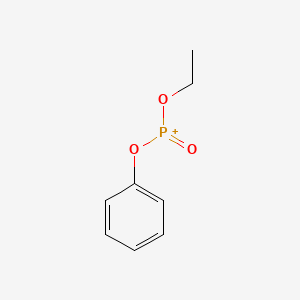



![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
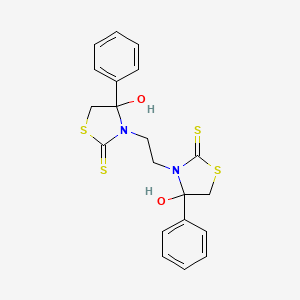
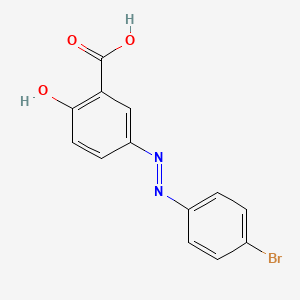
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
